(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
Description
BenchChem offers high-quality (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2S/c1-15-18(14-25-28(15)16-6-3-2-4-7-16)22(29)27-12-10-17(11-13-27)30-23-26-21-19(24)8-5-9-20(21)31-23/h2-9,14,17H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXUWRQCLCBYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone , commonly referred to as EVT-2910758, is a heterocyclic organic molecule designed for potential therapeutic applications, particularly in oncology. Its structure features a piperidine ring, a fluorobenzo[d]thiazole moiety, and a pyrazole derivative, indicating diverse biological interactions.
This compound has been identified as an inhibitor of Kinesin Spindle Protein (KSP) , which plays a crucial role in cell division by facilitating the transport of cellular components along microtubules. Inhibition of KSP disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism likely involves binding to the active site of KSP, thereby blocking its function during mitosis.
Anticancer Properties
Research indicates that EVT-2910758 exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through mechanisms associated with cell cycle disruption. For instance, compounds structurally similar to EVT-2910758 have shown IC50 values indicating potent cytotoxic effects against breast cancer cell lines such as MCF7 .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its unique structural components:
- Fluorobenzo[d]thiazole moiety : Enhances lipophilicity and facilitates better interaction with biological targets.
- Piperidine ring : Contributes to the overall stability and solubility of the compound.
- Pyrazole derivative : Imparts additional pharmacological properties that may enhance anticancer activity.
Data Summary Table
Case Studies
- Cell Cycle Analysis : In studies involving MCF7 breast cancer cells, treatment with EVT-2910758 resulted in significant cell cycle arrest at the G2/M phase. This was accompanied by increased markers of apoptosis, such as cleaved caspase-3 and PARP .
- In Silico Modeling : Computational studies have supported the hypothesis that EVT-2910758 effectively binds to KSP, with docking studies indicating favorable interactions within the active site of the protein .
Q & A
Q. How to design a robust SAR study for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with substitutions on the pyrazole (e.g., 5-methyl to 5-ethyl) and fluorobenzo[d]thiazole (e.g., 4-fluoro to 4-chloro) .
- Bioassay Panels : Test against diverse targets (e.g., cancer cell lines, bacterial strains) to map selectivity .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
